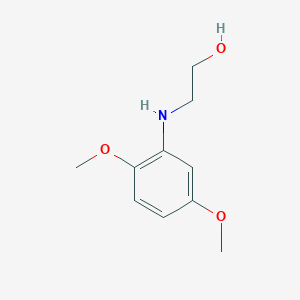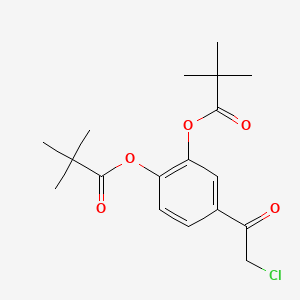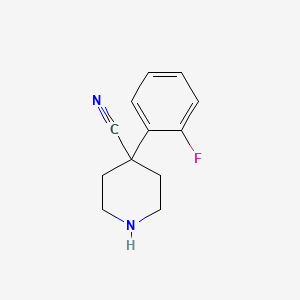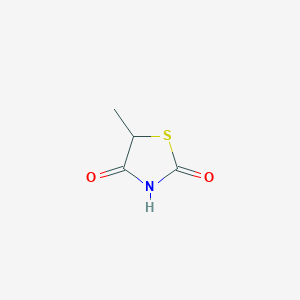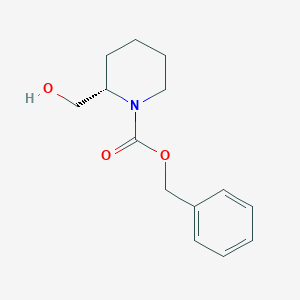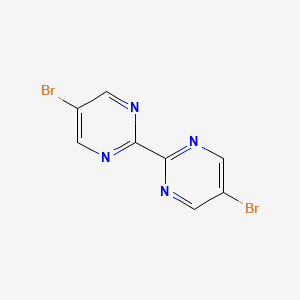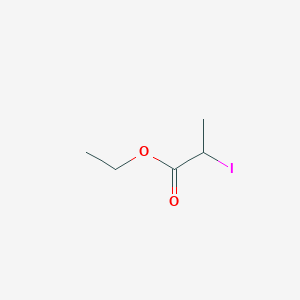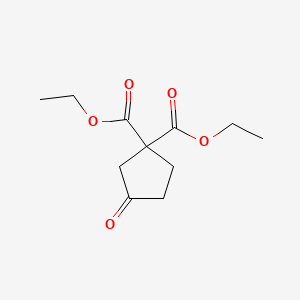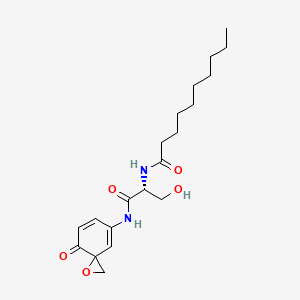
N-SMase Spiroepoxide Inhibitor
Vue d'ensemble
Description
N-SMase Spiroepoxide Inhibitor is a potent and selective irreversible inhibitor of neutral sphingomyelinase (N-SMase). It binds to the active site of N-SMase, indicating that it can be used to study the biological role and mechanism of N-SMase .
Synthesis Analysis
The synthesis of N-SMase Spiroepoxide Inhibitor involves the downregulation of sphingomyelin synthase 2 (SMS2) and the upregulation of neutral sphingomyelinase 2 (nSMase2) .Chemical Reactions Analysis
N-SMase Spiroepoxide Inhibitor is a noncompetitive inhibitor of N-SMase with an IC50 of 1 μM . It inhibits the enzyme by binding to its active site .Applications De Recherche Scientifique
Role in Signal Transduction and Cellular Processes
N-SMase (neutral sphingomyelinase) is crucial in the generation of ceramide from sphingomyelin, an essential constituent of eukaryotic membranes. Ceramide acts as a second messenger, modulating several fundamental processes such as apoptosis, cell cycle, and inflammatory responses. N-SMase is activated by various stimuli, including cytokines, radiation, heat, and oxidative stress, leading to increased ceramide production. This process plays a vital role in tumor suppression and other cell regulatory phenomena (Arenz et al., 2001).
Inhibition of Cell Death and Protective Effects
N-SMase inhibitors like GW4869 have shown potential in inhibiting cell death. For instance, in MCF7 cells, GW4869 inhibited tumor necrosis factor (TNF)-induced activation of N-SMase, preventing ceramide accumulation and protecting cells from death. This suggests that inhibiting N-SMase can be a strategic approach in preventing neuron death and treating conditions like ischemic stress (Luberto et al., 2002).
Cardiovascular Applications
N-SMase is involved in cardiovascular physiology, affecting cell proliferation, death, and contraction in various cardiac and vascular cells. Its inhibitors are being explored for potential therapeutic use in cardiovascular diseases such as atherosclerosis, heart failure, and age-related vascular issues (Pavoine & Pecker, 2009).
Potential in Treating Inflammation and Ischemic Injury
Small molecule N-SMase inhibitors could offer new therapies for treating inflammation and ischemic injury. Studies indicate that inhibiting N-SMase activity is crucial for preventing neuron death from ischemia, suggesting a key role in cytokine- and stress-induced cellular responses (Soeda et al., 2004).
Inhibitory Effects on Bacterial SMase
SMase inhibitors like SMY-540 have shown efficacy in inhibiting bacterial SMase, crucial for bacterial evasion of the immune response. This indicates potential use in developing drugs to treat infections caused by SMase-producing bacteria (Oda et al., 2014).
Diagnostic and Drug Screening Applications
N-SMase plays a role as a biomarker in several diseases. A study presented a colorimetric SMase activity assay for detecting SMase activities and screening small-molecule drug candidates, highlighting its potential in diagnostics and drug development (Holme et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
N-SMase Spiroepoxide Inhibitor has been used in research to study the role of N-SMase in various biological processes. For example, it has been used to study the release of extracellular vesicles in senescent cells . The inhibitor blocks small EV production in human cells, suggesting a potential role in cellular homeostasis .
Propriétés
IUPAC Name |
N-[(2R)-3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-2-3-4-5-6-7-8-9-18(25)22-16(13-23)19(26)21-15-10-11-17(24)20(12-15)14-27-20/h10-12,16,23H,2-9,13-14H2,1H3,(H,21,26)(H,22,25)/t16-,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBIIRJHDAZURT-QRIPLOBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CO)C(=O)NC1=CC2(CO2)C(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CO)C(=O)NC1=CC2(CO2)C(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440572 | |
| Record name | N-SMase Spiroepoxide Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-SMase Spiroepoxide Inhibitor | |
CAS RN |
282108-77-4 | |
| Record name | N-SMase Spiroepoxide Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



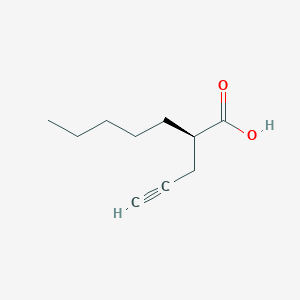
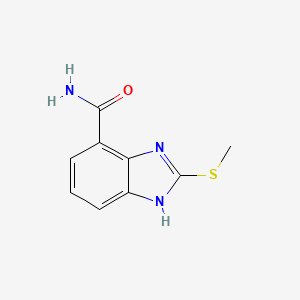
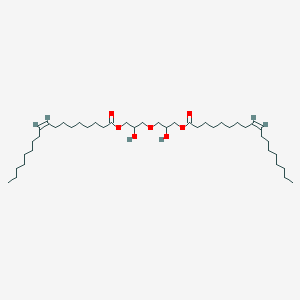
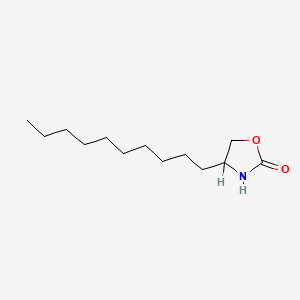
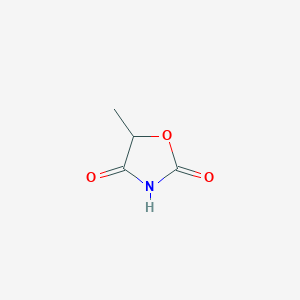
![6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine](/img/structure/B1609816.png)
